molecular formula C10H14FNO B13251085 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol

2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol

Cat. No.: B13251085
M. Wt: 183.22 g/mol
InChI Key: UPSDGFONHZECBK-UHFFFAOYSA-N
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Description

2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol is an ethanolamine derivative featuring a 4-fluoro-3-methylbenzyl group attached to the aminoethanol backbone.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-[(4-fluoro-3-methylphenyl)methylamino]ethanol

InChI

InChI=1S/C10H14FNO/c1-8-6-9(2-3-10(8)11)7-12-4-5-13/h2-3,6,12-13H,4-5,7H2,1H3

InChI Key

UPSDGFONHZECBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNCCO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 4-fluoro-3-methylbenzylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol can be scaled up by optimizing reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield .

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares key structural features and properties of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol with similar compounds:

Compound Name Substituents on Aromatic Ring Molecular Weight Key Features
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol 4-Fluoro, 3-methyl 223.17 (calc.) Fluorine enhances electronegativity; methyl improves lipophilicity .
2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride 3-Chloro 224.12 (C9H13Cl2NO) Chlorine increases molecular weight and may enhance receptor binding .
2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol 4-Methyl 165.23 Lacks halogen; lower molecular weight and polarity .
2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol 4-Fluoro, 3-CF3 223.17 Trifluoromethyl group increases metabolic stability .

Key Observations :

  • Halogen Effects : Fluorine (in the target compound) offers a balance of electronegativity and metabolic stability, whereas chlorine (as in the 3-chloro analog) may improve binding affinity but increases molecular weight .
  • Steric Effects : The trifluoromethyl group in the 3-CF3 analog introduces steric bulk, which could hinder enzymatic degradation but may also reduce solubility .

Biological Activity

2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol, also known as a derivative of aminomethylphenol, is an organic compound with significant potential in medicinal chemistry. Its structure includes a fluorinated aromatic ring, which is known to enhance biological activity through improved receptor binding and selectivity. This article reviews the biological activities associated with this compound, including its antimicrobial, antiviral, and anticancer properties.

  • Molecular Formula : C10H14FNO
  • Molecular Weight : 183.22 g/mol
  • CAS Number : 1262146-37-1

The compound features a chiral center and contains functional groups that facilitate interactions with biological targets, such as hydroxyl and amino groups, which are crucial for its pharmacological effects.

The biological activity of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the fluorine atom enhances lipophilicity and alters the electronic properties of the molecule, potentially increasing its binding affinity to receptors involved in key signaling pathways.

Key Mechanisms:

  • Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with specific receptors, influencing various biochemical pathways.
  • Receptor Modulation : Interactions with receptors can lead to modulation of cellular responses, including apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that compounds similar to 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Study Organism Activity Mechanism
E. coliInhibitionMembrane disruption
S. aureusModerateEnzyme inhibition

Antiviral Activity

The compound's structural features suggest potential antiviral activity by interfering with viral replication processes. Studies have shown that similar fluorinated compounds can inhibit viral entry or replication in cell cultures.

Anticancer Activity

2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol has been investigated for its anticancer properties. In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines.

Cell Line IC50 (µM) Effect
HeLa5.3Apoptosis induction
MCF-73.8Cell cycle arrest

Case Studies

  • Fluorinated Benzothiazoles : A study on structurally related fluorinated compounds showed significant antiproliferative effects against cancer cells without a biphasic dose-response relationship, indicating a more straightforward therapeutic potential .
  • SAR Studies : Structure-activity relationship (SAR) studies have revealed that modifications at the phenyl ring significantly influence biological activity, suggesting that similar strategies could enhance the efficacy of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol .

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